molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3

3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No. B2394640
M. Wt: 349.35
InChI Key: IWNBBLQTRVXIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, or “DFQ” for short, is an organic compound that has seen a surge in research and development in recent years. It is a synthetic organic compound that has been used in a variety of scientific and medical applications. DFQ has been used in the synthesis of a number of drugs, as well as in the development of new materials and technologies. In addition, DFQ is also used in laboratory experiments and in the study of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6,7-difluoro-4-hydroxyquinoline followed by dehydration to form the target compound.

Starting Materials
2,5-dimethylbenzenesulfonyl chloride, 6,7-difluoro-4-hydroxyquinoline

Reaction
Step 1: 2,5-dimethylbenzenesulfonyl chloride is reacted with 6,7-difluoro-4-hydroxyquinoline in the presence of a base such as triethylamine or pyridine to form the corresponding sulfonyl quinoline intermediate., Step 2: The intermediate is then dehydrated using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the target compound, 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one.

Scientific Research Applications

DFQ has been used in a variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In addition, DFQ has been used in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.

Mechanism Of Action

The mechanism of action of DFQ is not fully understood. However, it is believed that DFQ acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that DFQ may act as a modulator of certain cellular processes, such as gene expression and signal transduction.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFQ are not well understood. However, studies have shown that DFQ can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, DFQ has been shown to modulate certain cellular processes, such as gene expression and signal transduction.

Advantages And Limitations For Lab Experiments

The main advantage of using DFQ in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This makes it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, DFQ is not a very stable compound and is prone to degradation in the presence of light and heat. This limits its use in long-term laboratory experiments.

Future Directions

The potential future directions for the use of DFQ are numerous. One potential direction is the use of DFQ as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, in the development of new drugs and therapies. Another potential direction is the use of DFQ in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). Finally, DFQ could be used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBBLQTRVXIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

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